N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(4-pyridinylmethyl)thiourea
Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(4-pyridinylmethyl)thiourea is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.09768286 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of thiourea, including those with morpholinylsulfonyl and pyridinylmethyl groups, have been investigated for their antimicrobial properties. For instance, studies on sulfonamides and morpholines have highlighted their efficacy against a range of microorganisms, including multidrug-resistant strains of bacteria and fungi. These compounds have been tested for their minimum inhibitory concentrations (MICs), showcasing their potential as antibacterial agents against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida species (Oliveira et al., 2015).
Molecular Docking and DNA Binding
Another area of interest is the synthesis and characterization of thiourea derivatives for their ability to interact with DNA and their potential cytotoxic effects. Studies involving molecular docking and DNA binding activities have highlighted how these compounds interact with biological macromolecules, indicating their possible applications in drug development and as therapeutic agents. For example, compounds have been designed to exhibit specific interactions with DNA strands, providing insights into their mechanism of action and potential as cancer therapeutics (Mushtaque et al., 2016).
Antioxidant and Antitumor Activities
Thiourea derivatives have also been synthesized and evaluated for their pharmacological properties, including antioxidant and antitumor activities. Research in this area has explored the synthesis of symmetric thiourea derivatives and their efficacy in in vitro and in vivo models. These studies provide a foundation for further investigation into the therapeutic potential of these compounds, particularly their role in inhibiting enzymes implicated in disease processes and their antibacterial and antioxidant potentials (Naz et al., 2020).
Phosphoinositide 3-Kinase Inhibition
Moreover, the role of thiourea derivatives in modulating key cellular signaling pathways has been examined, with some compounds showing potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, proliferation, and survival. This suggests the potential of these compounds in developing new therapeutic strategies for diseases such as cancer where PI3K signaling is dysregulated (Xia et al., 2020).
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-26(23,21-9-11-24-12-10-21)16-3-1-15(2-4-16)20-17(25)19-13-14-5-7-18-8-6-14/h1-8H,9-13H2,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLFSFOTPNWOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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